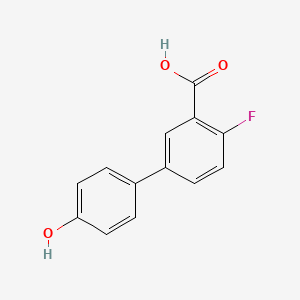

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid

説明

特性

IUPAC Name |

2-fluoro-5-(4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-12-6-3-9(7-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXMUZXNYDFNID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688722 | |

| Record name | 4-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261944-53-9 | |

| Record name | 4-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, a valuable fluorinated biaryl intermediate in pharmaceutical and materials science research. The narrative is structured to deliver not just a series of steps, but a deep understanding of the chemical logic, from retrosynthetic analysis to the mechanistic underpinnings of each reaction. The guide is divided into two primary stages: the synthesis of the key intermediate, 5-Bromo-2-fluorobenzoic acid, via electrophilic aromatic substitution, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield the final product. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible synthetic route.

Strategic Overview: A Retrosynthetic Approach

The architecture of our target molecule, 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, is a biaryl system. The most logical and powerful strategy for constructing such a C-C bond between two aromatic rings is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is exceptionally well-suited for this purpose due to its mild reaction conditions and high functional group tolerance.[1][2]

Our retrosynthetic analysis begins by disconnecting the bond between the fluorobenzoic acid moiety and the hydroxyphenyl ring. This disconnection reveals two critical synthons: an electrophilic 2-fluoro-5-halobenzoic acid and a nucleophilic 4-hydroxyphenylboron species. This leads to a practical and efficient two-part synthetic strategy.

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of the Key Intermediate: 5-Bromo-2-fluorobenzoic Acid

The successful execution of the Suzuki coupling hinges on the efficient preparation of the halogenated precursor. 5-Bromo-2-fluorobenzoic acid is an ideal intermediate, serving as a versatile building block for introducing the 2-fluoro-5-carboxyphenyl moiety.[3][4] The synthesis is achieved through a highly regioselective electrophilic aromatic substitution reaction starting from the commercially available 2-fluorobenzoic acid.[5][6]

Guiding Principles: Regioselectivity in Electrophilic Aromatic Substitution

The regiochemical outcome of the bromination is dictated by the directing effects of the substituents on the aromatic ring. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. Both groups direct the incoming electrophile (Br+) to the 5-position, making this a highly selective transformation. We utilize N-Bromosuccinimide (NBS) as the bromine source, which offers safer handling and milder reaction conditions compared to elemental bromine.[7][8]

Detailed Experimental Protocol: Bromination

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-fluorobenzoic acid (1.0 eq) to dichloromethane (DCM).

-

Dissolution & Cooling: Stir the mixture until the starting material is fully dissolved. Cool the solution to 20°C using an ice bath.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) in portions over 30 minutes, ensuring the internal temperature does not exceed 25°C.[7]

-

Reaction: Allow the mixture to stir at 20-25°C for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

-

Work-up: Upon completion, add water (approx. 3 volumes relative to the starting material mass) to the reaction mixture and stir vigorously for 1 hour.[7]

-

Isolation: Cool the slurry to 0-5°C and maintain this temperature for 1 hour to ensure complete precipitation.[7]

-

Purification: Collect the solid product by filtration. Wash the filter cake sequentially with cold dichloromethane and water to remove unreacted starting materials and succinimide byproduct.

-

Drying: Dry the resulting white solid in a vacuum oven at 60-65°C to a constant weight. A typical yield is in the range of 55-65%.[7]

Quantitative Data Summary: Part I

| Compound | Molecular Formula | Molecular Wt. ( g/mol ) | Role | Purity |

| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | Starting Material | >98% |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | Brominating Agent | >98% |

| 5-Bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | Product | >85% |

Part II: Suzuki-Miyaura Coupling for C-C Bond Formation

With the brominated intermediate in hand, we proceed to the core C-C bond-forming reaction. The Suzuki-Miyaura coupling is a robust and highly efficient method for synthesizing biaryl compounds.[2] It involves the reaction of our synthesized 5-bromo-2-fluorobenzoic acid with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base.[9][10]

Mechanistic Insight: The Palladium Catalytic Cycle

The efficacy of the Suzuki coupling lies in its elegant catalytic cycle, which consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-fluorobenzoic acid, forming a Pd(II) complex.

-

Transmetalation: The hydroxylphenyl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. 2-Bromo-5-fluorobenzoic acid | 394-28-5 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 445-29-4: 2-Fluorobenzoic acid | CymitQuimica [cymitquimica.com]

- 7. Page loading... [guidechem.com]

- 8. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]

- 9. 4-Hydroxyphenylboronic acid = 95.0 71597-85-8 [sigmaaldrich.com]

- 10. 4-Hydroxyphenylboronic acid = 95.0 71597-85-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid. This molecule, possessing a biphenyl core functionalized with a fluorine atom, a hydroxyl group, and a carboxylic acid moiety, presents a unique combination of features that are of significant interest to researchers, particularly in the fields of medicinal chemistry and polymer science. The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Given that 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is a compound with limited currently available experimental data in the public domain, this guide takes a proactive approach. It serves as a roadmap for the comprehensive physicochemical characterization of this and other novel compounds. We will present predicted properties for our target molecule, contextualize them with experimental data from a close structural analog, and provide detailed, field-proven experimental protocols based on internationally recognized standards for the determination of these critical parameters. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge and methodologies required to thoroughly characterize such molecules.

Compound Identification

-

Chemical Name: 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid

-

Molecular Formula: C₁₃H₉FO₃

-

Chemical Structure:

Predicted and Comparative Physicochemical Properties

Due to the limited availability of experimental data for 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, we present predicted values for a closely related isomer, 2'-Fluoro-4-hydroxy-[1,1'-biphenyl]-2-carboxylic acid, to provide an informed estimation of the target molecule's properties. These predictions are sourced from PubChem (CID 177893152) and should be considered as a guide for initial experimental design. For contextual comparison, experimental data for the non-fluorinated analog, 4-(4-Hydroxyphenyl)benzoic acid, is also provided.

Table 1: Predicted Physicochemical Properties of a Structural Isomer and Experimental Data for a Non-Fluorinated Analog

| Property | Predicted Value (Isomer: 2'-Fluoro-4-hydroxy-[1,1'-biphenyl]-2-carboxylic acid)[1] | Experimental Value (Analog: 4-(4-Hydroxyphenyl)benzoic acid) |

| Molecular Weight | 232.21 g/mol | 214.22 g/mol [2][3] |

| Melting Point | Not Available | 295 °C (decomposes)[2][3] |

| Boiling Point | Not Available | Not Available |

| pKa (acidic) | Not Available | ~4.29 (Predicted)[3] |

| logP | 2.8 | 1.58 (for 4-hydroxybenzoic acid)[4] |

| Water Solubility | Not Available | Sparingly soluble in hot methanol[5] |

Experimental Protocols for Physicochemical Characterization

The following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, based on the OECD Guidelines for the Testing of Chemicals. These protocols are designed to ensure data quality and regulatory compliance.

Melting Point Determination (OECD Guideline 102)

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely accepted and reliable technique for this determination.[6][7][8][9]

Experimental Protocol:

-

Sample Preparation: A small quantity of finely powdered, dry 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or bath and a calibrated thermometer or digital temperature sensor.

-

Heating: The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

Completion: The temperature at which the last solid particle melts is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range from the onset to the completion of melting.

Causality Behind Experimental Choices: The use of a slow, controlled heating rate is crucial to ensure thermal equilibrium between the sample, the heating medium, and the thermometer, thus providing an accurate measurement. A rapid heating rate can lead to a falsely elevated and broad melting range.

Caption: Workflow for Melting Point Determination.

Water Solubility (OECD Guideline 105 - Flask Method)

Water solubility is a fundamental property that influences a compound's absorption, distribution, and environmental fate. The flask method is suitable for substances with a solubility greater than 10⁻² g/L.[10][11][12][13]

Experimental Protocol:

-

Equilibration: An excess amount of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is added to a known volume of distilled water in a flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The suspension is allowed to settle, and the solid and aqueous phases are separated by centrifugation or filtration.

-

Quantification: The concentration of the compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicate Analysis: The experiment is performed in triplicate to ensure the reliability of the results.

Causality Behind Experimental Choices: Reaching a true equilibrium between the solid and dissolved states is critical for accurate solubility determination. Agitation ensures thorough mixing, and a prolonged equilibration time allows the system to stabilize. The use of a validated analytical method like HPLC provides the necessary sensitivity and specificity for accurate quantification.

Caption: Workflow for logP Determination.

Spectroscopic Characterization

A complete physicochemical profile of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid would include its spectroscopic characterization to confirm its structure and identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity of the atoms and the substitution pattern on the aromatic rings. *[14][15][16][17][18] Infrared (IR) Spectroscopy: FT-IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretch of the carboxylic acid and phenol, and the C=O stretch of the carboxylic acid. *[19][20][21][22] Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the accurate molecular weight of the compound, confirming its elemental composition.

While experimental data for 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid remains to be fully elucidated in publicly accessible literature, this technical guide provides a robust framework for its comprehensive physicochemical characterization. By leveraging predicted data for initial guidance, comparing with a structurally similar analog, and employing standardized experimental protocols, researchers can systematically and accurately determine the properties of this and other novel chemical entities. The methodologies outlined herein, based on authoritative OECD guidelines, ensure the generation of high-quality, reliable data essential for advancing research and development in the pharmaceutical and chemical industries.

References

-

How can mass spectrometry determine molecular weight of organic compounds? (n.d.). Retrieved March 27, 2026, from [Link]

-

OECD 105 - Phytosafe. (n.d.). Retrieved March 27, 2026, from [Link]

-

Test No. 105: Water Solubility. (1995). OECD. [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995). OECD. [Link]

-

Mass spectrometry (MS) - Organic Chemistry. (n.d.). Jack Westin. Retrieved March 27, 2026, from [Link]

-

OECD n°102: Melting point/Melting interval. (2020, November 27). Analytice. [Link]

-

Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry. (2024, November 23). HSCprep. [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995). Keio University. [Link]

-

OECD 107, OECD 117 and OECD 123 - Phytosafe. (n.d.). Retrieved March 27, 2026, from [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995). OECD. [Link]

-

OECD 112 - Phytosafe. (n.d.). Retrieved March 27, 2026, from [Link]

-

Test No. 112: Dissociation Constants in Water. (1981). OECD. [Link]

-

Test No. 102: Melting Point/ Melting Range. (1995). OECD. [Link]

-

Test No. 105: Water Solubility. (1995). OECD. [Link]

-

APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). (n.d.). ECETOC. Retrieved March 27, 2026, from [Link]

-

OECD n°112: Dissociation constant in water. (2021, February 7). Analytice. [Link]

-

OECD Test 102 - Laboratory Melting Point Analysis. (2026, March 15). YesWeLab. [Link]

-

Product Properties Test Guidelines OPPTS 830.7370 Dissociation Constants in Water. (n.d.). EPA NEPS. Retrieved March 27, 2026, from [Link]

-

Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. (n.d.). Environmental Sciences Europe. Retrieved March 27, 2026, from [Link]

-

PubChem. (n.d.). 2'-Fluoro-4-hydroxy-[1,1'-biphenyl]-2-carboxylic acid. Retrieved March 27, 2026, from [Link]

-

NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

-

15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. [Link]

-

Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved March 27, 2026, from [Link]

-

1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. (2021, December 10). Chemistry LibreTexts. [Link]

-

Melting point determination. (n.d.). NEXTREAT Laboratories. Retrieved March 27, 2026, from [Link]

-

Determining the water solubility of difficult-to-test substances: A tutorial review. (n.d.). Analytica Chimica Acta. Retrieved March 27, 2026, from [Link]

-

Test No. 102: Melting Point/ Melting Range. (1995). OECD. [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences (JCHPS). Retrieved March 27, 2026, from [Link]

-

4-hydroxybenzoic Acid. (n.d.). mVOC 4.0. Retrieved March 27, 2026, from [Link]

-

FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014, November 6). Atmospheric Environment. [Link]

-

4-Hydroxybenzoic acid. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

-

The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). National Institutes of Health. [Link]

-

Summary of experimental solubility data of 4-hydroxybenzoic acid in... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

-

A framework for automated structure elucidation from routine NMR spectra. (2021, November 9). RSC Publishing. [Link]

-

Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. (n.d.). Sustainable Energy & Fuels (RSC Publishing). Retrieved March 27, 2026, from [Link]

-

Identify Functional Groups via IR. (n.d.). Scribd. Retrieved March 27, 2026, from [Link]

-

FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Retrieved March 27, 2026, from [Link]

-

4-(4-Hydroxyphenyl)benzoic acid. (n.d.). J-GLOBAL. Retrieved March 27, 2026, from [Link]

-

Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Indian Journal of Pure & Applied Physics. Retrieved March 27, 2026, from [Link]

-

Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). (n.d.). Cheméo. Retrieved March 27, 2026, from [Link]

-

4'-Hydroxy-4-biphenylcarboxylic acid. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. 4′-ヒドロキシ-4-ビフェニルカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4'-Hydroxy-4-biphenylcarboxylic acid | 58574-03-1 [chemicalbook.com]

- 4. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 5. 4-(4-Hydroxyphenyl)benzoic Acid | 58574-03-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 7. oecd.org [oecd.org]

- 8. OECD Test 102 - Laboratory Melting Point Analysis [yeswelab.fr]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Phytosafe [phytosafe.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jchps.com [jchps.com]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]

- 19. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 20. Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 21. scribd.com [scribd.com]

- 22. instanano.com [instanano.com]

- 23. tutorchase.com [tutorchase.com]

- 24. jackwestin.com [jackwestin.com]

- 25. hscprep.com.au [hscprep.com.au]

- 26. Mass Spectrometry [www2.chemistry.msu.edu]

- 27. chem.libretexts.org [chem.libretexts.org]

Thermodynamic and Empirical Solubility Profiling of 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid: A Technical Whitepaper

Executive Summary

In early-phase Active Pharmaceutical Ingredient (API) development, the solubility profile of a complex intermediate dictates the success of downstream crystallization, extraction, and formulation workflows. 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is a highly functionalized biphenyl compound. Its rigid, lipophilic core juxtaposed with polar, ionizable functional groups creates a complex solvation landscape. This whitepaper provides an in-depth, causality-driven guide to predicting, measuring, and validating the solubility of this compound in organic solvents, adhering strictly to thermodynamic principles and regulatory guidelines.

Physicochemical Deconstruction: The Causality of Solvation

To select the right solvent, we must first deconstruct the molecule's structural motifs and understand why certain intermolecular forces dominate.

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid (MW: ~232.2 g/mol ) consists of three critical solvation domains:

-

The Biphenyl Scaffold: Highly planar and lipophilic. This domain relies heavily on London dispersion forces ( δD ) and π−π stacking interactions. It severely restricts aqueous solubility.

-

The Ortho-Fluoro Carboxylic Acid (-COOH, -F): The electron-withdrawing fluorine atom at the ortho position increases the acidity of the carboxylic acid (lowering the pKa to ~3.5). This moiety acts as a strong hydrogen bond donor and acceptor ( δH ), while the fluorine introduces localized polarity ( δP ).

-

The Para-Phenol (-OH): A secondary hydrogen bond donor/acceptor with a pKa of ~9.5.

Causality in Solvent Selection: Because the molecule possesses both strong hydrogen-bonding capabilities and a large hydrophobic surface area, it exhibits maximum solubility in polar aprotic and polar protic solvents that can disrupt the API's crystalline lattice through competitive hydrogen bonding, without being repelled by the biphenyl core. Non-polar solvents (e.g., heptane) fail to break the lattice energy, while highly polar networks (e.g., pure water) exclude the hydrophobic core.

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

Before empirical testing, we utilize Hansen Solubility Parameters (HSP) to mathematically predict solvent compatibility. HSP theory postulates that the total cohesive energy of a liquid is the sum of three distinct intermolecular forces[1]:

-

δD : Dispersion (van der Waals) forces.

-

δP : Dipolar intermolecular forces.

-

δH : Hydrogen bonding forces.

By mapping the calculated HSP of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid against known solvents in a 3D "Hansen Space," we calculate the Relative Energy Difference (RED). A RED < 1.0 indicates high probability of dissolution, saving weeks of trial-and-error[2].

Workflow for predicting solvent compatibility using Hansen Solubility Parameters (HSP).

Predictive Thermodynamic Solubility Profile

Based on the structural deconstruction and HSP modeling, the table below summarizes the predicted thermodynamic solubility of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid at 25°C.

Crucially, solvent selection in drug development must align with the [ICH Q3C (R9) Guidelines on Residual Solvents[3]]([Link]). Class 1 solvents (e.g., benzene) are strictly avoided due to unacceptable toxicity, while Class 3 solvents are prioritized for their low toxic potential.

| Solvent | ICH Q3C Class | Predicted Solubility at 25°C (mg/mL) | Primary Solvation Mechanism |

| Acetone | Class 3 | > 100 | Strong H-bond acceptor, dipole-dipole stabilization |

| Methanol | Class 2 | 60 - 80 | Strong H-bond donor/acceptor, matches δH |

| Ethanol | Class 3 | 40 - 60 | H-bond donor/acceptor, excellent process solvent |

| Ethyl Acetate | Class 3 | 20 - 40 | Moderate polarity, H-bond acceptor |

| Toluene | Class 2 | < 5 | Dispersion forces, π−π stacking (poor lattice disruption) |

| Heptane | Class 3 | < 1 | Weak dispersion only (anti-solvent candidate) |

| Water (pH 3.0) | N/A | < 0.1 | Hydrophobic repulsion of the biphenyl core |

Experimental Validation: The Miniaturized Shake-Flask Protocol

While computational models provide a roadmap, empirical validation is mandatory. The Miniaturized Shake-Flask Method is the industry gold standard for determining true thermodynamic equilibrium solubility, especially when API quantities are limited during early development[4].

Unlike kinetic solubility assays (which rely on DMSO stock dilution and often overestimate solubility due to supersaturation), the shake-flask method measures the equilibrium between the solid crystalline phase and the solution phase over 24 to 48 hours[5].

Self-Validating Protocol Design

To ensure scientific integrity, this protocol is designed as a self-validating system. It incorporates a stability-indicating HPLC step to ensure the compound hasn't degraded during the 48-hour shaking period, and a post-equilibration pH check to ensure the dissolved acidic API hasn't self-altered the solvent's ionization state.

Step-by-Step Methodology:

-

Solid Dispensing: Accurately weigh ~10 mg of crystalline 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid into a 2 mL borosilicate glass vial.

-

Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Ethanol, Ethyl Acetate). Ensure a visible excess of solid remains to guarantee saturation[6].

-

Equilibration: Seal the vial with a PTFE-lined cap. Place in an orbital shaker incubator at 25°C ± 0.1°C and shake at 300 RPM for 48 hours. (Note: 48 hours ensures true thermodynamic equilibrium is reached).

-

Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 RPM for 15 minutes at 25°C to pellet the undissolved solid. Alternatively, use a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).

-

Dilution & Verification: Carefully aspirate 100 µL of the clear supernatant and dilute it with 900 µL of mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA). Check the pH of the remaining aqueous/mixed supernatant to confirm the final equilibrium state.

-

HPLC-UV Quantification: Inject the diluted sample into a validated HPLC-UV system. Quantify the concentration against a multi-point calibration curve. Verify peak purity to ensure no degradation occurred during the 48-hour incubation.

Step-by-step miniaturized shake-flask protocol for thermodynamic solubility determination.

Strategic Solvent Selection for Process Chemistry

Understanding the solubility profile of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid directly informs process chemistry decisions:

-

Reaction Solvents: For synthetic steps involving this intermediate, highly polar aprotic solvents like Acetone or THF (Class 2) provide excellent solubility, ensuring homogeneous reaction conditions.

-

Extraction (Work-up): Ethyl acetate is the premier choice for liquid-liquid extraction. It provides high solubility for the API while remaining immiscible with water, allowing for efficient partitioning of the compound away from aqueous inorganic salts.

-

Crystallization (Purification): A classic solvent/anti-solvent crystallization strategy is highly effective here. The API can be dissolved in a minimal volume of warm Ethanol (good solvent), followed by the slow addition of Heptane or Water (anti-solvents) to induce controlled nucleation and high-purity crystal growth.

References

-

[1] Title: Hansen solubility parameter; Source: Wikipedia; URL: [Link]

-

[2] Title: Hansen Solubility Parameters; Source: Hansen Solubility; URL:[Link]

-

[4] Title: Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities; Source: PubMed (J Pharm Sci); URL:[Link]

-

[6] Title: Shake Flask Method Summary; Source: BioAssay Systems; URL:[Link]

-

[3] Title: ICH Q3C (R9) Residual solvents - Scientific guideline; Source: European Medicines Agency (EMA); URL:[Link]

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

Introduction: The Significance of Fluorinated Biphenyl Carboxylic Acids in Medicinal Chemistry

An In-depth Technical Guide to 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid Derivatives and Analogs for Drug Discovery Professionals

Executive Summary

Biphenyl carboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The introduction of fluorine into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability and target binding affinity.[4][5] This guide provides a comprehensive technical overview of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, a representative member of this promising class of compounds. We will explore its synthesis via modern cross-coupling methodologies, delve into a prospective analysis of its biological activities based on established structure-activity relationships, and provide detailed, field-proven protocols for its biological evaluation. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.

The biphenyl moiety is a "privileged scaffold" in drug discovery, offering a unique combination of structural rigidity and conformational flexibility that allows for potent and selective interactions with a wide range of biological targets.[1][2] This is exemplified by the number of successful drugs containing this core structure, such as the anti-inflammatory agent diflunisal.[2] The carboxylic acid group, a common feature in this class of molecules, often serves as a key pharmacophore, enabling interactions with target enzymes or receptors and influencing the compound's pharmacokinetic profile.[2]

The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool in modern medicinal chemistry.[4][5] The small size and high electronegativity of fluorine can lead to profound changes in a molecule's physicochemical properties. These modifications can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[4][6] In the context of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, the fluorine atom at the 2-position is expected to influence the dihedral angle between the two phenyl rings, a critical parameter for biological activity, as well as modulate the acidity of the carboxylic acid.

Synthesis and Characterization

The most direct and versatile method for synthesizing 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid and its analogs is the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and broad functional group tolerance.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The proposed synthesis involves the coupling of a readily available 5-bromo-2-fluorobenzoic acid with 4-hydroxyphenylboronic acid.

Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

5-Bromo-2-fluorobenzoic acid (1.0 eq)

-

4-Hydroxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,2-Dimethoxyethane (DME)

-

Water (degassed)

Procedure:

-

To a flame-dried round-bottom flask, add 5-bromo-2-fluorobenzoic acid, 4-hydroxyphenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

-

Add a degassed 4:1 mixture of DME and water.

-

Heat the reaction mixture to 90°C and stir vigorously under the inert atmosphere.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous mixture with 1M HCl to a pH of ~2-3, which will precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization or column chromatography.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC) is an essential tool for both the purification and purity assessment of the final compound.[4][8][9]

General HPLC Purification Protocol:

-

Column: A reversed-phase C18 column is typically suitable for this class of compounds.[10]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is a good starting point.

-

Detection: UV detection at wavelengths around 230 nm and 274 nm is generally effective for aromatic carboxylic acids.[10]

-

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMSO).

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto the HPLC system.

-

Run a gradient method to separate the target compound from impurities.

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Characterization: The structure and identity of the purified compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[10]

Prospective Biological Activity and Mechanism of Action

While specific biological data for 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is not extensively available in the public domain, we can infer its likely biological activities and mechanism of action based on the well-established pharmacology of structurally related biphenyl carboxylic acids.[1][2]

Potential Therapeutic Applications

-

Anti-inflammatory Activity: Many biphenyl carboxylic acids are potent non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[2][7]

-

Anticancer Activity: The biphenyl scaffold is found in numerous compounds with antiproliferative properties.[2]

-

Antimicrobial Activity: Some fluorinated benzoic acid derivatives serve as key intermediates in the synthesis of fluoroquinolone antibiotics.[11]

Probable Mechanism of Action: COX Inhibition

A plausible mechanism of action for 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is the inhibition of COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[7]

Caption: Inhibition of the Cyclooxygenase (COX) pathway by a biphenyl carboxylic acid derivative.

Structure-Activity Relationships (SAR)

The biological activity of biphenyl carboxylic acids is highly dependent on their three-dimensional structure, particularly the dihedral angle between the two phenyl rings. The fluorine atom at the 2-position of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is expected to enforce a non-planar conformation, which can be crucial for fitting into the active site of target enzymes. The position and nature of substituents on both rings significantly impact potency and selectivity.[5]

| Compound/Analog | R1 | R2 | R3 | Biological Activity (Example) | Reference |

| Diflunisal | F | F | H | COX Inhibitor, Anti-inflammatory | [2] |

| Flurbiprofen | F | H | CH₃ | COX Inhibitor, Anti-inflammatory | [3] |

| Fenbufen | H | H | -(CH₂)₂COOH | COX Inhibitor, Anti-inflammatory | [2] |

| Hypothetical Analog | OCH₃ | H | H | Potentially altered selectivity | N/A |

This table presents data for well-known analogs to illustrate general SAR principles.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid and its derivatives, a series of in vitro assays are essential.

In Vitro Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium and add 100 µL of the MTT solution to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Enzyme Inhibition Assay (Fluorescence Polarization)

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in real-time and is well-suited for high-throughput screening of enzyme inhibitors.[15][16][17][18][19] The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled ligand (tracer) upon binding to a larger protein.

Caption: Principle of a competitive fluorescence polarization assay for inhibitor screening.

General Protocol:

-

Reagent Preparation: Prepare solutions of the target enzyme, a fluorescently labeled tracer (a known ligand for the enzyme), and the test compound in a suitable assay buffer.

-

Assay Plate Setup: In a low-volume, black 384-well plate, add the target enzyme to all wells.

-

Compound Addition: Add serial dilutions of the test compound to the appropriate wells. Include controls with no inhibitor (for maximum polarization) and no enzyme (for minimum polarization).

-

Tracer Addition: Add the fluorescent tracer to all wells.

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

-

Measurement: Read the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters and polarizers.

-

Data Analysis: Calculate the degree of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid and its analogs represent a promising scaffold for the development of new therapeutic agents. The synthetic accessibility of these compounds, coupled with the well-documented benefits of fluorination in drug design, makes them attractive targets for further investigation. Future research should focus on the synthesis of a focused library of analogs to explore the structure-activity relationships in detail, followed by comprehensive biological evaluation to identify lead compounds with potent and selective activity against specific therapeutic targets. The protocols and methodologies outlined in this guide provide a solid foundation for initiating such a drug discovery program.

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Bio-Rad. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

-

Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

-

nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

-

Creative Biolabs. (n.d.). SEC-HPLC Protocol. Retrieved from [Link]

-

ACS Publications. (2017, August 25). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. Retrieved from [Link]

-

Spectroscopy Online. (2026, March 14). Automated Fluorescence Polarization Method for Enzyme Activity Measurement. Retrieved from [Link]

-

UbiQ. (n.d.). fluorescence polarization assay. Retrieved from [Link]

- Google Patents. (n.d.). CN112409201A - Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid.

-

Royal Society of Chemistry. (n.d.). Acid-mediated intermolecular C–F/C–H cross-coupling of 2-fluorobenzofurans with arenes: synthesis of 2-arylbenzofurans. Chemical Communications. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. Retrieved from [Link]

-

RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

-

ResearchGate. (2026, March 3). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

-

PubMed Central. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Retrieved from [Link]

- Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.

-

Beilstein Journals. (2025, January 15). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Retrieved from [Link]

- Google Patents. (n.d.). US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives.

-

PubMed. (2016, December 15). Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery. Retrieved from [Link]

- Google Patents. (n.d.). JPS6185350A - Manufacture of 2,4-dichloro-5-fluorobenzoic acid.

-

Organic Letters. (2005, October 27). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

-

MDPI. (2020, January 14). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE. Retrieved from [Link]

-

ACS Publications. (2021, May 27). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Retrieved from [Link]

-

PubMed. (2024, October 17). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. cyrusbio.com.tw [cyrusbio.com.tw]

- 14. researchhub.com [researchhub.com]

- 15. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. ubiqbio.com [ubiqbio.com]

Application Note: Step-Economic Synthesis of 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid via Unprotected Suzuki-Miyaura Cross-Coupling

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Strategic Rationale & Introduction

The 2-fluoro-biphenyl-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry. It is frequently deployed in the design of non-steroidal anti-inflammatory drugs (NSAIDs, e.g., flurbiprofen analogs), nuclear receptor modulators, and as a highly rigid, functionalized linker for Proteolysis Targeting Chimeras (PROTACs).

Historically, the synthesis of this biphenyl system required a tedious protection-deprotection sequence: esterification of the carboxylic acid and etherification of the phenol prior to cross-coupling, followed by a two-step global deprotection. This traditional approach inflates the step count, reduces overall yield, and increases the environmental E-factor.

Mechanistic Causality & Reaction Design

Executing a cross-coupling on unprotected, highly polar substrates requires a deep understanding of the catalytic cycle and the electronic effects at play.

-

Oxidative Addition (The Electronic Tug-of-War): Under basic conditions, 5-bromo-2-fluorobenzoic acid is deprotonated. A carboxylate anion (—COO⁻) is strongly electron-donating, which typically deactivates the aryl ring toward oxidative addition by the Pd(0) species. However, the highly electronegative ortho-fluoro substituent exerts a strong inductive electron-withdrawing effect (—I). This effectively counteracts the carboxylate's deactivation, sufficiently activating the C—Br bond for palladium insertion.

-

Transmetallation (Phenoxide Acceleration): The (4-hydroxyphenyl)boronic acid is similarly deprotonated to a phenoxide-like species. Because electron-rich arylboronic acids undergo transmetallation much more rapidly than electron-deficient ones, the unprotected phenol actively facilitates the transfer of the aryl group to the Pd(II) center[1].

-

Catalyst Selection: Pd(dppf)Cl₂ is strictly preferred over Pd(PPh₃)₄ for this transformation. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which drastically accelerates reductive elimination. Furthermore, this sterically demanding complex is highly robust against catalyst poisoning by coordinating heteroatoms (such as free —OH and —COO⁻ groups)[2].

Figure 1: Mechanistic pathway of the protecting-group-free Suzuki-Miyaura catalytic cycle.

Quantitative Data & Experimental Parameters

To ensure reproducibility, all quantitative parameters and their underlying causalities are summarized below.

Table 1: Reagent Stoichiometry (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Mass / Vol | Role in Synthesis |

| 5-Bromo-2-fluorobenzoic acid | 219.01 | 1.0 | 2.19 g | Electrophilic Partner |

| (4-Hydroxyphenyl)boronic acid | 137.93 | 1.2 | 1.65 g | Nucleophilic Partner |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 408 mg | Pre-catalyst |

| K₂CO₃ | 138.21 | 3.5 | 4.84 g | Base / Activator |

| 1,4-Dioxane | N/A | N/A | 40 mL | Organic Co-solvent |

| DI Water | N/A | N/A | 10 mL | Aqueous Co-solvent |

Table 2: Condition Optimization & Causality

| Parameter | Optimal Choice | Causality / Scientific Rationale |

| Base Stoichiometry | K₂CO₃ (3.5 eq) | 1.0 eq neutralizes the —COOH; 1.0 eq neutralizes the —OH; 1.0 eq activates the boronic acid to the reactive boronate; 0.5 eq buffers the system to maintain alkalinity. |

| Solvent System | Dioxane / H₂O (4:1) | Dioxane solubilizes the organic substrates; Water is mandatory to dissolve K₂CO₃, facilitate boronate formation, and stabilize the highly polar intermediates[3]. |

| Temperature | 90 °C | Provides sufficient thermal energy to overcome the activation barrier of oxidative addition on the electron-rich carboxylate substrate. |

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup

-

Charge the Reactor: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-fluorobenzoic acid (2.19 g, 10.0 mmol), (4-hydroxyphenyl)boronic acid (1.65 g, 12.0 mmol), and K₂CO₃ (4.84 g, 35.0 mmol).

-

Solvent Addition: Add 1,4-Dioxane (40 mL) and DI Water (10 mL) to the flask.

-

Degassing (Critical Step): Sparge the heterogeneous mixture with Argon for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂. Failure to degas will result in rapid catalyst deactivation and the formation of homocoupled phenol byproducts.

-

Catalyst Addition: Briefly open the flask under a positive flow of Argon and add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol). Seal the flask.

-

Execution: Immerse the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours. The reaction mixture will transition from a red suspension to a dark, homogeneous solution as the catalyst activates and the substrates are consumed.

Phase 2: Self-Validating Acid-Base Workup

Because the product possesses two ionizable protons (carboxylic acid pKa ~ 3.5; phenol pKa ~ 9.5), we can completely bypass silica gel chromatography by utilizing an orthogonal solubility profile.

-

Solvent Removal: Cool the reaction to room temperature and concentrate the mixture in vacuo to remove the majority of the 1,4-Dioxane.

-

Alkaline Dilution: Dilute the remaining aqueous residue with 50 mL of DI water. Check the pH; if it is below 12, add 1M NaOH dropwise until pH 12 is reached. Causality: At pH 12, the product exists entirely as a highly water-soluble dianion.

-

Organic Wash: Transfer to a separatory funnel and wash the aqueous layer with Ethyl Acetate (3 × 30 mL). Causality: This step strips away all neutral organic impurities, including triphenylphosphine oxide, homocoupled byproducts, and unreacted catalyst ligands. Discard the organic layers.

-

Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 6M HCl dropwise until the pH reaches 1-2. Causality: Acidification protonates both the carboxylate and the phenoxide, rendering the target molecule highly lipophilic. A white/off-white precipitate will form.

-

Extraction & Isolation: Extract the acidic aqueous suspension with Ethyl Acetate (3 × 40 mL). Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid as an off-white solid.

Figure 2: Self-validating acid-base extraction workflow for chromatography-free isolation.

References

[1] Title: Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters Source: ACS Publications URL: [Link]

[3] Title: The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: MDPI URL: [Link]

[2] Title: Palladium-Catalyzed Cross-Couplings by C–O Bond Activation Source: PMC (National Institutes of Health) URL: [Link]

Sources

Application Note: 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid as a Versatile Biphenyl Building Block in Drug Discovery

Structural Rationale & Mechanistic Causality

In modern medicinal chemistry, biphenyl scaffolds are privileged structures frequently utilized in the development of kinase inhibitors, nuclear receptor modulators, and PROTAC linkers. 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid represents a highly functionalized, orthogonally reactive building block that offers three distinct vectors for synthetic divergence: a carboxylic acid, a phenolic hydroxyl, and an aryl fluoride.

The strategic placement of the fluorine atom ortho to the carboxylic acid serves a dual purpose. First, it inductively withdraws electron density, lowering the pKa of the carboxylic acid (from ~4.2 to ~3.4). This increased acidity enhances the leaving group ability of the activated ester during amidation, accelerating the reaction despite the steric hindrance introduced by the ortho-substituent. Second, the fluorine atom improves the metabolic stability of the resulting drug candidate by blocking cytochrome P450-mediated oxidation at that position.

Because the phenolic hydroxyl (pKa ~9.5) and the fluorobenzoic acid (pKa ~3.4) have vastly different electronic properties, researchers can selectively functionalize one site over the other without requiring cumbersome protection-deprotection strategies.

Orthogonal Reactivity & Synthetic Workflows

To harness this building block effectively, we detail two self-validating protocols: selective amidation and phenolic alkylation.

Protocol A: Selective Amidation of the Carboxylic Acid

Amide bond formation is a fundamentally important reaction in organic synthesis, typically mediated by coupling reagents that activate the carboxylic acid in situ[1]. For this sterically demanding ortho-fluoro substrate, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice due to the superior reactivity of the HOAt intermediate.

Causality & Design: By utilizing a non-nucleophilic base (DIPEA) and strictly controlling stoichiometry, the carboxylic acid is selectively deprotonated and activated. The phenol, being less nucleophilic and sterically distinct, remains unreactive toward the activated HOAt-ester, preventing O-acylation byproducts.

Step-by-Step Methodology:

-

Initiation: Dissolve 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol). Rationale: The excess base ensures complete deprotonation of the carboxylic acid and neutralizes the hexafluorophosphate salts generated.

-

Activation: Add HATU (1.1 equiv, 0.55 mmol) portion-wise at 0 °C. Stir for 15 minutes. Rationale: Pre-activation forms the highly electrophilic HOAt-ester. The color will typically shift to a pale yellow.

-

Amine Coupling: Add the primary or secondary amine (1.1 equiv, 0.55 mmol) dropwise. Allow the reaction to warm to 25 °C and stir for 2–4 hours.

-

Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar starting material ( Rf ~ 0.1) should be consumed, replaced by the less polar amide ( Rf ~ 0.4). LC-MS must be used to confirm the absence of the +Mass corresponding to O-acylation.

-

Quench & Workup: Dilute with EtOAc (20 mL) and wash sequentially with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO 3 (to remove HOAt and unreacted acid), and brine. Dry over Na 2 SO 4 and concentrate.

Protocol B: Phenolic Etherification (Williamson Synthesis)

When the target requires elaboration at the phenol, a Williamson ether synthesis can be employed.

Causality & Design: To prevent esterification of the carboxylic acid by the alkyl halide, exactly 2.0 equivalents of a mild base (K 2 CO 3 ) are used to generate the dianion (carboxylate and phenoxide). Because the phenoxide is significantly more nucleophilic than the resonance-stabilized carboxylate, O-alkylation occurs selectively at the phenol.

Step-by-Step Methodology:

-

Initiation: Dissolve the building block (1.0 equiv, 0.5 mmol) in anhydrous Acetone or DMF (5 mL).

-

Dianion Formation: Add finely powdered K 2 CO 3 (2.0 equiv, 1.0 mmol) and stir at 40 °C for 30 minutes to form the dianion.

-

Alkylation: Add the alkyl halide (R-X) (1.0 equiv, 0.5 mmol) dropwise. Elevate the temperature to 60 °C and stir for 8–12 hours.

-

Self-Validation (In-Process): LC-MS monitoring is critical here to ensure dialkylation (formation of the ester-ether) does not exceed 5%. If dialkylation is observed, halt the reaction immediately.

-

Workup: Cool to room temperature, filter off inorganic salts, and concentrate. Redissolve in water, acidify to pH 3 using 1M HCl (crucial to protonate the unreacted carboxylic acid), and extract with DCM.

Note: If further C-C bond formation is required, the phenol can alternatively be converted to a triflate using Tf 2 O, which serves as an excellent electrophile for subsequent Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[2].

Quantitative Reaction Metrics

The following table summarizes the expected quantitative data and selectivity metrics when utilizing 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid in the described workflows.

| Transformation | Reagents & Solvents | Temp (°C) | Time (h) | Selectivity Profile | Typical Isolated Yield |

| Amidation | HATU, DIPEA, R-NH 2 , DMF | 0 to 25 | 2 - 4 | >95% (N-amide vs O-ester) | 80 - 90% |

| Etherification | K 2 CO 3 , R-X, Acetone | 60 | 8 - 12 | ~85% (Phenol vs Acid) | 70 - 85% |

| Triflation | Tf 2 O, Pyridine, DCM | 0 to 25 | 2 | >99% (Phenol only) | 85 - 95% |

Synthetic Divergence Visualization

The diagram below illustrates the orthogonal pathways available for this building block, highlighting its utility in generating diverse pharmaceutical intermediates.

Synthetic divergence of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid into pharmaceutical intermediates.

References

-

Nonclassical Routes for Amide Bond Formation. Chemical Reviews - ACS Publications. URL:[Link]

-

Suzuki-Miyaura Cross Coupling. Chem-Station Int. Ed. URL:[Link]

Sources

High-Throughput UHPLC-MS/MS Quantification of 2-Fluoro-5-(4-hydroxyphenyl)benzoic Acid in Biological Matrices

Application Note & Bioanalytical Protocol Prepared for Pharmacokinetic and Drug Metabolism Researchers

Methodological Rationale & Analyte Profiling

The quantification of fluorinated biphenyl derivatives, such as 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, is a critical requirement in modern drug development. Structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal, this compound features a fluorinated biphenyl core, a carboxylic acid, and a phenolic hydroxyl group.

Developing a robust quantitative assay for this molecule presents three distinct analytical challenges:

-

Matrix Suppression: Biological fluids (e.g., plasma) contain high concentrations of endogenous phospholipids that severely suppress electrospray ionization (ESI) signals.

-

Chromatographic Retention: Highly polar aromatic acids often exhibit poor retention and peak tailing on traditional C18 stationary phases.

-

Ionization Efficiency: Achieving sub-ng/mL sensitivity requires optimizing the mobile phase to favor the deprotonated state without compromising chromatographic resolution.

To overcome these hurdles, this protocol employs Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) coupled with Biphenyl-based Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .

Physicochemical Properties

Understanding the analyte's intrinsic properties is the foundation of our method design. The predicted pKa values dictate the pH adjustments required during sample preparation and chromatography.

| Property | Value | Analytical Implication |

| Molecular Formula | C13H9FO3 | Determines precursor mass. |

| Monoisotopic Mass | 232.0536 Da | Exact mass for high-resolution tuning. |

| Predicted pKa (Carboxyl) | ~3.5 | Analyte is anionic at physiological pH. |

| Predicted pKa (Phenol) | ~9.5 | Secondary ionization site in basic conditions. |

| LogP (Predicted) | ~3.2 | Moderate hydrophobicity; requires orthogonal retention mechanisms. |

Experimental Design & Causality (E-E-A-T)

Sample Preparation: The Logic of MAX SPE

Protein precipitation (PPT) is insufficient for trace-level quantification because it fails to remove matrix phospholipids, leading to inconsistent ionization[1]. Instead, we utilize a MAX SPE polymeric sorbent.

The Causality: At a loading pH of 7.0, the carboxylic acid moiety of the analyte is fully deprotonated and binds to the quaternary amine of the MAX sorbent via strong electrostatic interactions. This allows us to aggressively wash the cartridge with 100% methanol. The methanol disrupts hydrophobic matrix interactions, washing away neutral lipids and proteins, while the analyte remains locked in place ionically. Finally, eluting with 2% formic acid in methanol drops the pH below the analyte's pKa, neutralizing the carboxylate and breaking the ionic bond, resulting in a highly purified extract.

Caption: Workflow for Mixed-Mode Anion Exchange (MAX) SPE of plasma samples.

Chromatographic Separation: Biphenyl Selectivity

Traditional C18 columns rely solely on hydrophobic dispersion forces. For 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid, a Biphenyl stationary phase is vastly superior. The biphenyl phase features selectivity to aromatic and moderately polar analytes through strong π−π interactions[2]. The electron-deficient fluorinated ring of the analyte interacts orthogonally with the electron-rich biphenyl phase, providing enhanced retention, sharper peak shapes, and separation from isobaric matrix interferences.

Mass Spectrometry: ESI Negative Mode

The presence of the carboxylic acid dictates the use of Negative Electrospray Ionization (ESI-). Fluorinated benzoic acids undergo predictable fragmentation in MS/MS, allowing for detection in the lower ng/mL range[3]. The precursor ion [M−H]− at m/z 231.0 undergoes collision-induced dissociation (CID) to yield a primary product ion at m/z 187.0 via the neutral loss of carbon dioxide ( Δ 44 Da), a hallmark of benzoic acid derivatives[4].

Caption: Proposed ESI- MS/MS fragmentation pathway for 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid.

Step-by-Step Analytical Protocol

Reagents & Materials

-

Analytical Standards: 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid (>98% purity) and a stable isotope-labeled internal standard (e.g., 13C6-labeled analog).

-

Sorbent: 96-well MAX SPE plate (30 mg/well).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

-

Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.

High-Throughput SPE Procedure

-

Conditioning: Pass 1.0 mL of MeOH followed by 1.0 mL of LC-MS Water through the MAX SPE wells.

-

Sample Loading: Aliquot 50 µL of human plasma into a processing plate. Add 10 µL of Internal Standard (IS) working solution. Dilute with 400 µL of 50 mM Ammonium Acetate buffer (pH 7.0) to ensure the analyte is fully ionized. Load the mixture onto the SPE plate at a flow rate of 1 mL/min.

-

Interference Wash: Wash with 1.0 mL of 5% Ammonium Hydroxide in Water (removes acidic interferences), followed by 1.0 mL of 100% MeOH (removes neutral lipids/phospholipids).

-

Elution: Elute the target analyte into a clean collection plate using 2 x 500 µL of 2% Formic Acid in MeOH. The acid neutralizes the analyte, breaking the ionic interaction.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (see Section 3.3).

UHPLC Conditions

-

Column: Phenomenex Kinetex Biphenyl or Ascentis Express Biphenyl (2.1 × 50 mm, 2.6 µm)[2].

-

Column Temperature: 40°C.

-

Injection Volume: 2.0 µL.

-

Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~6.5). Note: Avoiding strong acids in Phase A ensures the carboxylic acid remains deprotonated for optimal ESI- efficiency.

-

Mobile Phase B: Methanol.

Gradient Program:

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.00 | 0.45 | 90 | 10 |

| 0.50 | 0.45 | 90 | 10 |

| 2.50 | 0.45 | 5 | 95 |

| 3.50 | 0.45 | 5 | 95 |

| 3.60 | 0.45 | 90 | 10 |

| 5.00 | 0.45 | 90 | 10 |

MS/MS Parameters

Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with Negative ESI.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| Target Compound | 231.0 | 187.0 | -18 | Quantifier |

| Target Compound | 231.0 | 167.0 | -32 | Qualifier |

| Internal Standard | 237.0 | 193.0 | -18 | IS Quantifier |

Self-Validating System & Quality Control

To ensure compliance with global bioanalytical guidelines (FDA, EMA, and PMDA), every analytical batch must act as a self-validating system. Implement the following system suitability criteria:

-

Carryover Assessment: Inject a double-blank (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) sample. The response in the blank must be ≤20% of the Lower Limit of Quantification (LLOQ) signal.

-

Matrix Factor (MF): Calculate the IS-normalized MF by dividing the peak area ratio of the analyte/IS spiked post-extraction by the ratio of a neat standard. The coefficient of variation (CV) of the IS-normalized MF across 6 different lots of plasma must be ≤15% .

-

Signal-to-Noise (S/N): The LLOQ must demonstrate an S/N ratio of ≥10:1 with a precision of ≤20% CV.

Typical Validation Metrics

| Parameter | Acceptance Criteria | Expected Performance |

| Linear Dynamic Range | R2≥0.995 | 0.5 ng/mL to 500 ng/mL |

| Intra-Assay Precision | ≤15% CV ( ≤20% at LLOQ) | 2.4% - 6.8% CV |

| Inter-Assay Accuracy | 85% - 115% of Nominal | 94% - 106% |

| Extraction Recovery | Consistent across QC levels | > 85% |

References

-

Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. MDPI. Available at:[1]

-

Sensitive and Selective Determination of Diflunisal in Human Plasma by LC-MS. ResearchGate. Available at:[4]

-

Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. ACS Publications. Available at:[2]

-

Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. Available at:[3]

Sources

A Robust, Validated Reversed-Phase HPLC-UV Method for the Quantification of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid

An Application Note for the Analysis of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid by High-Performance Liquid Chromatography

Abstract

This application note details a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid. This compound is a key intermediate in the synthesis of pharmaceuticals and other advanced materials. The method utilizes reversed-phase chromatography with a C18 column and gradient elution, coupled with UV detection. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a detailed methodology from sample preparation to data analysis. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method transfer. All procedures are outlined in accordance with International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3]

Introduction and Scientific Rationale

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid is an aromatic carboxylic acid containing both a phenolic hydroxyl group and a carboxylic acid moiety. Its structure also includes a fluorine atom, which can influence its physicochemical properties such as acidity and lipophilicity compared to its non-fluorinated analogs.[4] Accurate quantification of this molecule is critical for process monitoring, quality control of raw materials, and stability testing in pharmaceutical and chemical synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating, identifying, and quantifying a wide range of pharmaceutical compounds.[1] The method described herein is based on reversed-phase HPLC (RP-HPLC), which is ideally suited for moderately polar aromatic compounds like the target analyte.[5][6][7]

Causality of Method Design:

-

Reversed-Phase C18 Column: A C18 stationary phase is selected for its hydrophobic character, which provides effective retention for aromatic compounds.[5][6]

-

Acidified Mobile Phase: The analyte possesses two ionizable groups: a carboxylic acid and a phenolic hydroxyl. To ensure reproducible retention and sharp, symmetrical peak shapes in RP-HPLC, the ionization of the primary acidic function (the carboxylic acid) must be suppressed. This is achieved by acidifying the mobile phase to a pH well below the pKa of the carboxyl group, thereby protonating it and making the molecule less polar.

-

Gradient Elution: A gradient elution, which involves changing the composition of the mobile phase during the analytical run, is employed. This approach ensures that the analyte is eluted with an optimal peak shape in a reasonable timeframe while also allowing for the separation of potential impurities with different polarities.[6][8]

-

UV Detection: The presence of two aromatic rings in the analyte's structure results in strong ultraviolet (UV) absorbance, making UV detection a sensitive and robust choice for quantification. The wavelength is selected based on the UV absorbance maximum (λmax) of structurally similar compounds, such as 4-hydroxybenzoic acid, which is approximately 256 nm.[9]

Materials and Methods

Equipment and Consumables

-

HPLC System with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

-

Analytical Balance (4 or 5 decimal places).

-

pH Meter.

-

Volumetric flasks and pipettes (Class A).

-

Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).

-

HPLC vials.

Reagents and Chemicals

-

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid reference standard (>98% purity).

-

Acetonitrile (ACN), HPLC grade.

-

Water, HPLC grade or Milli-Q.

-

Trifluoroacetic Acid (TFA), HPLC grade.

-

Methanol, HPLC grade (for cleaning and sample preparation if needed).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

| Parameter | Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size (or similar) |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 256 nm (or λmax determined from PDA scan) |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Experimental Protocols

Solution Preparation

-

Mobile Phase Preparation:

-

To prepare Mobile Phase A, add 1.0 mL of TFA to 1 L of HPLC-grade water. Mix thoroughly and degas.

-

To prepare Mobile Phase B, add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with acetonitrile or a 50:50 mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.

-

-

Working Standard Solutions (for Linearity and Quantification):

-